BenchChemオンラインストアへようこそ!

N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride

kinase inhibitor scaffold design ring-size SAR conformational analysis

This 98% dihydrochloride salt features a 7-membered azepane ring—distinct from common 6-membered piperidine and 5-membered pyrrolidine analogs. Ring size governs conformational flexibility, basicity (pKa), and lipophilicity (LogD), modulating target binding kinetics and kinase selectivity. The salt form ensures direct aqueous solubility (LogD -3.94 at pH 5.5) without pH adjustment, eliminating free base variability. Ideal for SAR probing of RIPK1 and related kinase targets with unambiguous pyrazine-2-carboxamide connectivity.

Molecular Formula C12H20Cl2N4O
Molecular Weight 307.22 g/mol
CAS No. 1361114-55-7
Cat. No. B1427765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride
CAS1361114-55-7
Molecular FormulaC12H20Cl2N4O
Molecular Weight307.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2CCCNCC2.Cl.Cl
InChIInChI=1S/C12H18N4O.2ClH/c1-9-7-15-11(8-14-9)12(17)16-10-3-2-5-13-6-4-10;;/h7-8,10,13H,2-6H2,1H3,(H,16,17);2*1H
InChIKeyKANCGGURHACMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azepan-4-yl)-5-methylpyrazine-2-carboxamide Dihydrochloride (CAS 1361114-55-7): Procurement-Relevant Characteristics for Pyrazine Carboxamide Scaffold Selection


N-(Azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride (CAS 1361114-55-7, molecular formula C₁₂H₂₀Cl₂N₄O, MW 307.22 g/mol) is a pyrazine-2-carboxamide derivative featuring a saturated seven-membered azepane ring linked via a carboxamide bridge to a 5-methyl-substituted pyrazine core [1][2]. The compound is currently supplied as a dihydrochloride salt and is structurally positioned within the broader class of azepinyl-carboxamide derivatives that have been claimed in patent families as inhibitors of receptor-interacting protein kinase 1 (RIPK1) and other kinase targets [3]. Its distinctive feature is the azepane ring size—a conformational property that differentiates it from more common six-membered piperidine and five-membered pyrrolidine carboxamide analogs, with potential implications for target binding pocket complementarity and physicochemical profile.

Why Generic Pyrazine-2-Carboxamide Substitution Cannot Guarantee Equivalent Performance for N-(Azepan-4-yl)-5-methylpyrazine-2-carboxamide Dihydrochloride


Pyrazine-2-carboxamide derivatives with different ring sizes are not freely interchangeable because ring size directly governs conformational accessibility, basicity (pKa), and lipophilicity (LogD), each of which modulates target binding kinetics, solubility, and salt form behaviour [1][2]. The azepane ring in this compound introduces a distinct combination of ring flexibility and steric bulk compared with piperidine (six-membered) or pyrrolidine (five-membered) analogs, and these differences can translate into divergent kinase selectivity profiles, as evidenced by patent disclosures describing N-azepinyl-carboxamide scaffolds achieving selective RIPK1 inhibition [3]. Furthermore, the dihydrochloride salt form is critical for handling, aqueous solubility, and compatibility with biological assay buffers—substituting the free base or an alternative salt may alter solubility and dissolution kinetics in ways that confound SAR interpretation and procurement reproducibility .

Quantitative Differentiation Evidence: N-(Azepan-4-yl)-5-methylpyrazine-2-carboxamide Dihydrochloride vs. Closest In-Class Analogs


Azepane 7-Membered Ring vs. Piperidine 6-Membered Ring: Conformational and Physicochemical Differentiation for Pyrazine-2-Carboxamide Scaffolds

The target compound incorporates a seven-membered azepane ring (homopiperidine), which confers greater ring flexibility and a distinct conformational ensemble compared with the more rigid six-membered piperidine ring found in the closest analog, 5-methyl-N-(piperidin-4-yl)pyrazine-2-carboxamide [1][2]. Computed properties available from PubChem and ChemBase indicate that the target compound has a LogD (pH 5.5) of -3.94, an acid pKa of 13.98, and a topological polar surface area (TPSA) of 66.9 Ų, values that differ markedly from those of piperidine and pyrrolidine analogs of similar molecular weight [1][3]. The azepane nitrogen in the saturated seven-membered ring adopts a distinct spatial orientation relative to the carboxamide linker, which can alter the vector of hydrogen-bond donor/acceptor presentation to kinase hinge regions. This structural difference is directly relevant to the patent claims describing N-azepinyl-carboxamide derivatives as selective RIPK1 inhibitors, where the azepane ring is a specified structural element [4].

kinase inhibitor scaffold design ring-size SAR conformational analysis physicochemical profiling

Regioisomeric Differentiation: Azepan-4-yl Amide vs. Azepane-4-carboxamide Methylpyrazine Linkage

The target compound features an amide linkage where the carbonyl is attached to the pyrazine core and the amine nitrogen is attached to the azepane 4-position (pyrazine-2-carboxamide orientation). The regioisomeric analog, N-[(5-methylpyrazin-2-yl)methyl]azepane-4-carboxamide (ChemBase ID 316952, C₁₃H₂₀N₄O, MW 248.32), reverses the amide connectivity, attaching the carbonyl to the azepane ring and the amine to a methylene spacer linked to the pyrazine [1][2]. This reversal alters the hydrogen-bonding pharmacophore: in the target compound, the carboxamide NH serves as a hydrogen-bond donor directly adjacent to the pyrazine, whereas in the regioisomer the NH is displaced by a methylene spacer [1]. This connectivity difference is consequential for kinase hinge-binding motifs, and patent literature on pyrazine-2-carboxamide kinase inhibitors (e.g., EGFR T790M, Syk, HPK1) consistently defines the carboxamide orientation as a critical determinant of inhibitory activity [3][4].

regioisomer SAR amide connectivity binding mode kinase inhibitor

Dihydrochloride Salt Form: Purity Specification and Handling Advantages vs. Free Base for Assay-Ready Procurement

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents per molecule), with a verified commercial purity of 98% as specified by Leyan (Product No. 1619060) . The free base form of N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide (C₁₂H₁₈N₄O, MW ~234.30 Da) is not commonly offered and would require neutralization before use, introducing weighing, solubilization, and stability uncertainties [1]. The salt form provides two key procurement advantages: (a) defined stoichiometry that ensures researchers know the exact amount of active parent compound delivered per mass of material purchased, and (b) enhanced aqueous solubility due to the ionic hydrochloride species, consistent with the compound's computed negative LogD (-3.94 at pH 5.5) that already predicts aqueous preference [2]. In contrast, the scaffold-related compound 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride (CAS 1333641-79-4; same molecular formula C₁₂H₂₀Cl₂N₄O, same MW 307.22) illustrates that even compounds with identical brutto formula but different heterocyclic cores (pyrazine vs. pyridine) can have divergent biological activity and should not be substituted without validation .

salt form selection solubility purity specification assay reproducibility

Application Scenarios for N-(Azepan-4-yl)-5-methylpyrazine-2-carboxamide Dihydrochloride (CAS 1361114-55-7) Based on Structural and Physicochemical Evidence


Kinase Inhibitor Scaffold Optimization Requiring 7-Membered Ring Conformational Sampling

Researchers conducting structure-activity relationship (SAR) studies on pyrazine-2-carboxamide kinase inhibitors can employ this compound as a tool to probe the effect of azepane ring size on target binding. The seven-membered azepane introduces conformational flexibility beyond that of piperidine (6-membered) and pyrrolidine (5-membered) analogs, enabling exploration of binding pocket topologies that may favor an expanded ring conformation. Patent families describing N-azepinyl-carboxamides as selective RIPK1 inhibitors provide class-level precedent for this scaffold in kinase drug discovery [1]. Users should independently verify kinase selectivity profiles, as no public head-to-head selectivity data exist for this specific compound.

Salt Form and Solubility-Controlled Assay Development

The dihydrochloride salt form (98% purity, Leyan) provides consistent, assay-ready material that can be directly dissolved in aqueous buffer systems without pH adjustment or solubilizing agents. The computed LogD of -3.94 at pH 5.5 indicates preferential aqueous partitioning, making this compound suitable for biochemical assays requiring high aqueous solubility [2][3]. Procurement of the dihydrochloride salt eliminates the variability associated with free base weighing, neutralization, and hydration state uncertainties that can affect inter-laboratory reproducibility.

Regioisomeric Control in Pyrazine Carboxamide Library Synthesis

In medicinal chemistry campaigns where the carboxamide connectivity is a critical pharmacophore element, this compound serves as a well-defined building block with unambiguous pyrazine-2-carboxamide orientation. The regioisomeric analog N-[(5-methylpyrazin-2-yl)methyl]azepane-4-carboxamide reverses the amide connectivity and inserts a methylene spacer, which fundamentally alters the hydrogen-bond donor/acceptor geometry [4]. Researchers requiring the pyrazine-carbonyl-NH-azepane connectivity can specify this compound to avoid inadvertent regioisomer contamination in screening libraries.

Negative Control Differentiation from Same-Formula Pyridine Analogs

For assay development requiring a structurally matched negative control compound, the pyridine-based analog 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride (CAS 1333641-79-4) shares the identical molecular formula (C₁₂H₂₀Cl₂N₄O, MW 307.22) but differs in both the heterocyclic core (pyridine vs. pyrazine) and the amine ring size (piperidine vs. azepane) . This pair can be used to distinguish pyrazine-specific biological effects from non-specific effects attributable to general carboxamide dihydrochloride salt properties, provided appropriate biochemical validation is performed.

Quote Request

Request a Quote for N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.